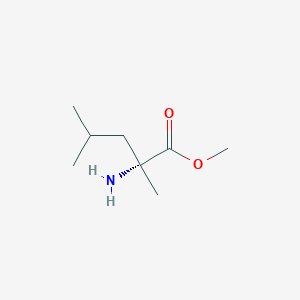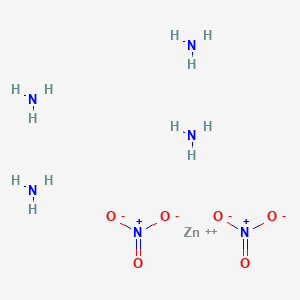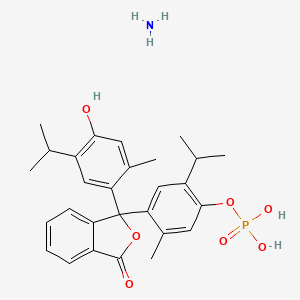
D-alpha-Methylleucine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-alpha-Methylleucine methyl ester is a compound with significant importance in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of D-alpha-Methylleucine, an amino acid. This compound is known for its applications in synthetic chemistry and as an intermediate in the production of various pharmaceuticals and biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-alpha-Methylleucine methyl ester can be synthesized through the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to produce amino acid methyl esters . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
D-alpha-Methylleucine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce D-alpha-Methylleucine and methanol.
Amidation: It can react with amines to form amides.
Transesterification: The ester group can be exchanged with another alcohol to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Amidation: Carried out using amines in the presence of catalysts or under heating.
Transesterification: Involves the use of different alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Produces D-alpha-Methylleucine and methanol.
Amidation: Forms amides of D-alpha-Methylleucine.
Transesterification: Results in the formation of various esters depending on the alcohol used
Applications De Recherche Scientifique
D-alpha-Methylleucine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of D-alpha-Methylleucine methyl ester involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of D-alpha-Methylleucine and methanol. This interaction is crucial in various biochemical pathways and can influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-alpha-Methylleucine methyl ester
- D-alpha-Methylvaline methyl ester
- L-alpha-Methylvaline methyl ester
Uniqueness
D-alpha-Methylleucine methyl ester is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration allows it to participate in distinct biochemical reactions and pathways compared to its analogs. Its unique properties make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m1/s1 |
Clé InChI |
KGYSWVMSQARZEB-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)C[C@](C)(C(=O)OC)N |
SMILES canonique |
CC(C)CC(C)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)





![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)

